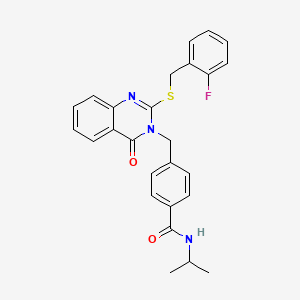

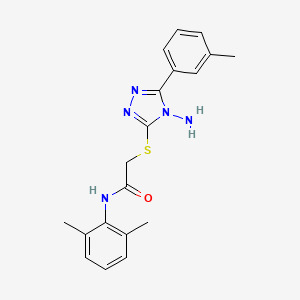

![molecular formula C8H11NS2 B3008231 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine CAS No. 933696-87-8](/img/structure/B3008231.png)

4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine is a derivative of thieno[3,2-c]thiopyran, a sulfur-containing heterocycle. This class of compounds is of interest in the field of medicinal chemistry due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyrrole and thieno[2,3-b]thiopyran derivatives has been reported using various strategies. For example, hexahydro-2H-thieno[2,3-c]pyrrole derivatives were synthesized via a [3 + 2] cycloaddition of ylides with dihydrothiophene dioxides, yielding single diastereomers . Similarly, thieno[2,3-d]pyrimidin-2-ylmethanamines were prepared through cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile, allowing for the introduction of diverse substituents . These methods could potentially be adapted for the synthesis of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thieno[3,2-c]thiopyran derivatives is characterized by a bicyclic system containing both sulfur and nitrogen atoms. X-ray diffraction studies have been used to explore the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives . Such analysis is crucial for understanding the three-dimensional shape of the molecules, which is important for their interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-b]thiopyran derivatives have been shown to undergo various chemical reactions. For instance, a one-pot synthesis involving Horner-Wadsworth-Emmons olefination and a base-induced intramolecular domino cyclization/thio-Michael addition has been used to create functionalized thieno[2,3-b]thiopyran-4-ones . Additionally, reactions with aryl isothiocyanates have been employed to synthesize thieno[2,3-b]thiopyran-4-one derivatives . These reactions could be relevant for the functionalization of the 4H,6H,7H-thieno[3,2-c]thiopyran scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-c]thiopyran derivatives are influenced by their molecular structure. The presence of sulfur atoms can impart certain electronic characteristics, such as increased polarizability. The synthesis of various thieno[2,3-b]thiophenes and related compounds has been reported, and their inhibition activity against enzymes like β-glucuronidase has been evaluated . Such studies are indicative of the potential biological activity of thieno[3,2-c]thiopyran derivatives. The physical properties, such as solubility and melting points, would depend on the specific substituents attached to the core structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Several studies have focused on the synthesis and structural analysis of compounds related to 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine. Mandal, Chakraborty, and De (1999) reported on the synthesis of tricyclic compounds derived from thieno[2,3-c]- and thieno[3,2-c]-thiopyran by annelation of five- and six-membered nitrogen heterocycles. Their work also presented new methods for synthesizing 7H-thieno[2,3-c]thiopyran-4(5H)-one and 4H-thieno[3,2-c]thiopyran-7(6H)-one (Mandal, Chakraborty, & De, 1999).

Ogurtsov et al. (2005) explored a new molecular rearrangement leading to the synthesis of thienothiopyranthiones. This study provided insights into the structural dynamics and reactivity of these compounds under certain conditions, further expanding our understanding of thieno[3,2-c]thiopyran derivatives (Ogurtsov et al., 2005).

Mechanistic Insights and Chemical Properties

Vasumathi, Ramana, and Ramadas (1990) discussed the synthesis of 4H-thieno[3,2-c]-thiopyran and its 4-oxo derivative, highlighting an unusual oxidation step under mild conditions. Their findings contribute to the broader chemical understanding of thieno[3,2-c]thiopyran compounds and their potential applications in various chemical reactions (Vasumathi, Ramana, & Ramadas, 1990).

Eigenschaften

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLUPBTZWSNDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1SC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)